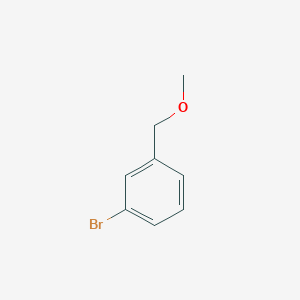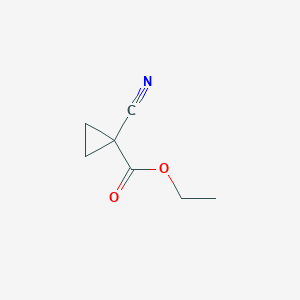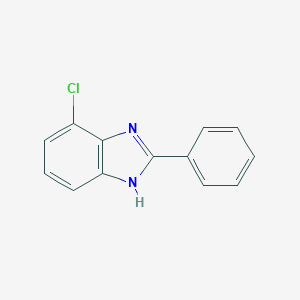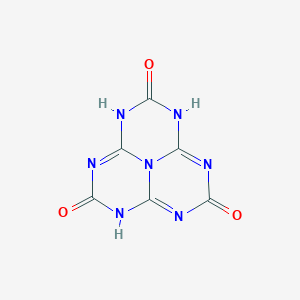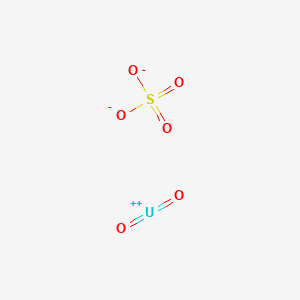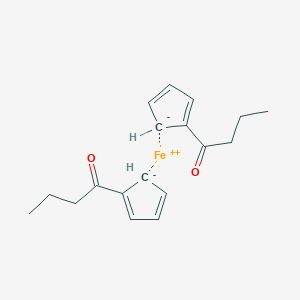
1-Cyclopenta-1,3-dien-1-ylbutan-1-one;iron(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopenta-1,3-dien-1-ylbutan-1-one;iron(2+) is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is known for its unique structure, which includes a cyclopentadienyl ring bonded to a butanone moiety, coordinated with an iron(2+) ion. The molecular formula of this compound is C18H22FeO2, and it has a molecular weight of 326.2 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopenta-1,3-dien-1-ylbutan-1-one;iron(2+) typically involves the coordination of cyclopentadienyl ligands with iron salts. One common method is the deprotonative complexation of cyclopentadiene with iron halides, resulting in the elimination of hydrogen halide (HX). Another approach involves the reductive complexation of pentafulvene with iron hydrides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopenta-1,3-dien-1-ylbutan-1-one;iron(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(3+) complexes.
Reduction: Reduction reactions can convert the iron(2+) center to iron(0) or iron(-2) states.
Substitution: Ligand substitution reactions can occur, where the cyclopentadienyl or butanone ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Ligand exchange can be facilitated by using strong nucleophiles or electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(3+) complexes, while reduction can produce iron(0) or iron(-2) species.
Scientific Research Applications
1-Cyclopenta-1,3-dien-1-ylbutan-1-one;iron(2+) has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various organometallic compounds and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Potential therapeutic applications include its use in drug development for targeting specific molecular pathways.
Industry: It is employed in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Cyclopenta-1,3-dien-1-ylbutan-1-one;iron(2+) involves its ability to coordinate with various molecular targets. The iron(2+) center can participate in redox reactions, facilitating electron transfer processes. The cyclopentadienyl and butanone ligands can interact with biological molecules, influencing their activity and function. These interactions can modulate molecular pathways, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Ferrocenes: Compounds with a similar cyclopentadienyl-iron structure but different substituents.
Ruthenocenes: Similar to ferrocenes but with ruthenium instead of iron.
Manganocenes: Similar structure with manganese as the central metal.
Uniqueness
1-Cyclopenta-1,3-dien-1-ylbutan-1-one;iron(2+) is unique due to its specific combination of cyclopentadienyl and butanone ligands, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
1-cyclopenta-1,3-dien-1-ylbutan-1-one;iron(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H11O.Fe/c2*1-2-5-9(10)8-6-3-4-7-8;/h2*3-4,6-7H,2,5H2,1H3;/q2*-1;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNJBPXHNGREER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=C[CH-]1.CCCC(=O)C1=CC=C[CH-]1.[Fe+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FeO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

